molecular formula C7H5ClFNO2 B1419669 5-Chloro-2-fluoronicotinic acid methyl ester CAS No. 1214324-17-0

5-Chloro-2-fluoronicotinic acid methyl ester

Cat. No.: B1419669
CAS No.: 1214324-17-0
M. Wt: 189.57 g/mol
InChI Key: JJJHOPBXCBBKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoronicotinic acid methyl ester is an organic compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol It is a derivative of nicotinic acid, featuring both chlorine and fluorine substituents on the pyridine ring

Preparation Methods

The synthesis of 5-Chloro-2-fluoronicotinic acid methyl ester typically involves the esterification of 5-Chloro-2-fluoronicotinic acid. One common method includes the reaction of 5-Chloro-2-fluoronicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Chloro-2-fluoronicotinic acid methyl ester can undergo various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-fluoronicotinic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoronicotinic acid methyl ester depends on its specific application and the molecular targets involved. In medicinal chemistry, its derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

5-Chloro-2-fluoronicotinic acid methyl ester can be compared with other nicotinic acid derivatives, such as:

The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

methyl 5-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHOPBXCBBKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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